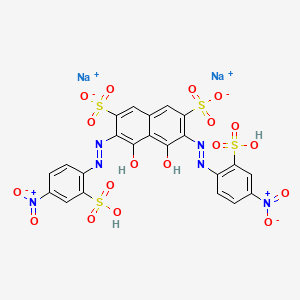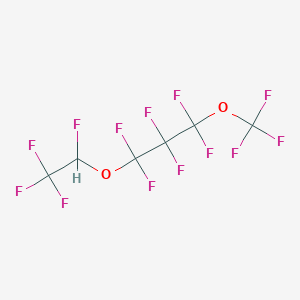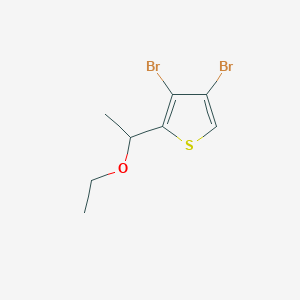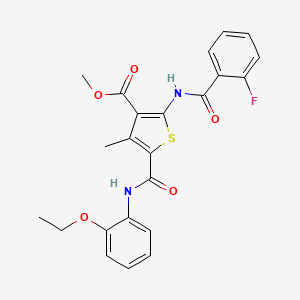
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a bromine atom attached to a benzyl group. This compound is known for its high reactivity and is used in various chemical reactions and applications.
Preparation Methods
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide can be synthesized through a single-step reaction from α,α,α,2,3,5,6-heptafluoro-p-xylene . The reaction involves the bromination of the heptafluoro-p-xylene under controlled conditions to yield the desired product. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform .
Chemical Reactions Analysis
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Electrophilic Aromatic Substitution: The presence of multiple fluorine atoms makes the benzyl group highly electron-deficient, facilitating electrophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding benzyl alcohol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide involves its high reactivity due to the presence of multiple electron-withdrawing fluorine atoms. These fluorine atoms increase the electrophilicity of the benzyl bromide, making it highly reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, facilitating its use in derivatization reactions .
Comparison with Similar Compounds
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide can be compared with other similar compounds such as:
Properties
Molecular Formula |
C8H2BrF7 |
|---|---|
Molecular Weight |
310.99 g/mol |
IUPAC Name |
1-(bromomethyl)-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrF7/c9-1-2-4(10)3(8(14,15)16)6(12)7(13)5(2)11/h1H2 |
InChI Key |
JYSNVJDCLGDQDP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)
![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)

![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B12063649.png)

![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)


